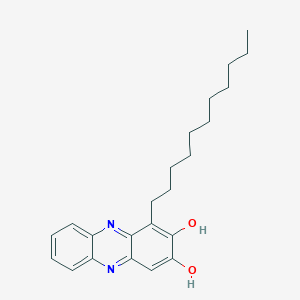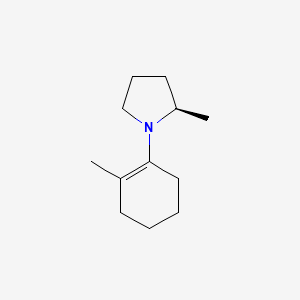
(2R)-2-Methyl-1-(2-methylcyclohex-1-en-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-1-(2-methylcyclohex-1-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-1-(2-methylcyclohex-1-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from a suitable cyclohexene derivative and a pyrrolidine precursor, the compound can be synthesized through a series of steps involving nucleophilic substitution, cyclization, and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-1-(2-methylcyclohex-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-1-(2-methylcyclohex-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the pyrrolidine ring or the cyclohexene ring. Examples include:
- (2R)-2-Methyl-1-(2-methylcyclohex-1-en-1-yl)pyrrolidine
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolidine derivatives
Properties
CAS No. |
61342-03-8 |
|---|---|
Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
(2R)-2-methyl-1-(2-methylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C12H21N/c1-10-6-3-4-8-12(10)13-9-5-7-11(13)2/h11H,3-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
LIGIBMZQUINJHH-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1C2=C(CCCC2)C |
Canonical SMILES |
CC1CCCN1C2=C(CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
![1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14567524.png)
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
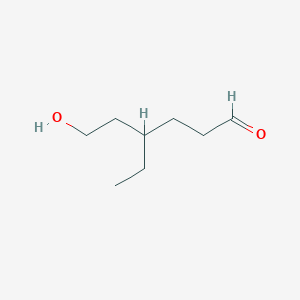
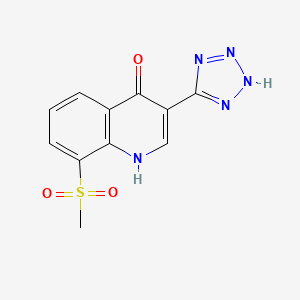
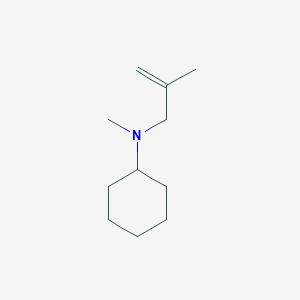
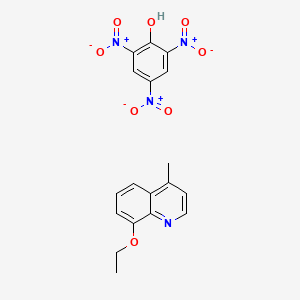
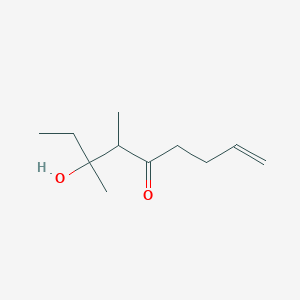
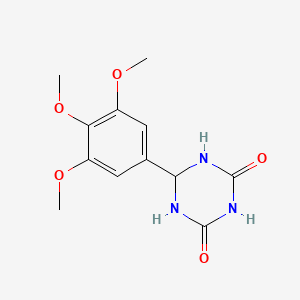
![3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol](/img/structure/B14567547.png)

![4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione](/img/structure/B14567567.png)
